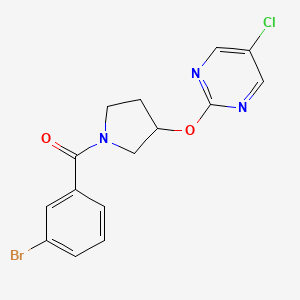
(3-Bromophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(3-Bromophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone" is a complex organic molecule that appears to be related to the field of heterocyclic chemistry and pharmaceutical intermediates. The structure suggests the presence of a bromophenyl group, a chloropyrimidinyl moiety, and a pyrrolidinyl methanone fragment. This type of compound could be of interest due to its potential applications in medicinal chemistry as a building block for the synthesis of various therapeutic agents.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone involves the reaction of 4-bromophenol with benzoyl chloride . Another related compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, is synthesized from methyl 2-(4-bromophenyl) acetate through a multi-step process with an overall yield of 52.8% . These methods provide a foundation for the synthesis of more complex bromophenyl and chloropyrimidine-containing compounds, which could be adapted for the synthesis of "(3-Bromophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone".
Molecular Structure Analysis
The molecular structure of related bromophenyl compounds has been confirmed using techniques such as X-ray crystallography . The crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was determined to be monoclinic with specific cell dimensions and space group . Although the exact structure of "(3-Bromophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone" is not provided, similar analytical techniques could be employed to elucidate its molecular conformation.
Chemical Reactions Analysis
The bromophenyl and chloropyrimidine moieties present in the compound suggest that it could participate in various chemical reactions, especially as an intermediate in the synthesis of other complex molecules. The literature indicates that bromophenyl compounds can be used to create a wide range of derivatives with potential pharmaceutical applications . The reactivity of such compounds often involves nucleophilic substitution reactions due to the presence of halogens, which can be displaced by other nucleophiles.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of "(3-Bromophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone" are not detailed in the provided papers, we can infer that the compound is likely to be solid at room temperature based on the structure and known properties of similar compounds. The presence of bromine and chlorine atoms suggests that it would have a relatively high molecular weight and could exhibit significant polar character, impacting its solubility and reactivity. The exact melting point, boiling point, solubility, and stability would need to be determined experimentally.
Applications De Recherche Scientifique
Molecular Structure Analysis and Computational Studies
- A similar compound, (2-((6-chloropyridin-3-yl)methoxy)-5-bromophenyl) (4-chlorophenyl) methanone, has been studied for its molecular structure using spectroscopic methods and X-ray diffraction, along with computational molecular docking and Hirshfeld surface analysis (Lakshminarayana et al., 2018).
Potential in Imaging for Parkinson's Disease
- Research includes the synthesis of a related compound, HG-10-102-01, which has potential as a PET imaging agent for LRRK2 enzyme in Parkinson's disease (Wang et al., 2017).
Formulation Development for Poorly Soluble Compounds
- Investigations have been conducted on similar compounds like Compound A for developing suitable formulations for early toxicology and clinical studies, focusing on nonionizable and poorly water-soluble compounds (Burton et al., 2012).
Synthesis of Related Pyrimidine Compounds
- Studies on the synthesis of pyrimidine compounds, like 5-(4-bromophenyl)-4, 6-dichloropyrimidine, offer insights into important intermediates used in pharmaceutical and chemical fields (Hou et al., 2016).
Synthesis and Characterization of Analogous Compounds
- Research on isomorphous structures similar to the compound of interest, which follow the chlorine-methyl exchange rule, has been documented. This includes studying the disorder in structures and their impact on data-mining procedures (Swamy et al., 2013).
Crystal and Molecular Structure Analysis
- Similar compounds have been synthesized and characterized, providing insights into their crystal and molecular structures, aiding in the development of advanced materials (Lakshminarayana et al., 2009).
Synthesis of Organotin(IV) Complexes
- The synthesis of organotin(IV) complexes of related compounds has been studied, including their characterization and antimicrobial activities, highlighting potential drug applications (Singh et al., 2016).
Dipeptidyl Peptidase Inhibitor Studies
- Studies on compounds like PF-00734200, a dipeptidyl peptidase IV inhibitor, have been conducted to understand their metabolism, excretion, and pharmacokinetics in various species (Sharma et al., 2012).
Synthesis of Novel Fused Chromone-Pyrimidine Hybrids
- Research includes the synthesis of novel chromone-pyrimidine hybrids, starting from salicylic acid, which could have applications in medicinal chemistry (Sambaiah et al., 2017).
Potent and Selective Dipeptidyl Peptidase IV Inhibitor
- The development of potent and selective dipeptidyl peptidase IV inhibitors, like PF-00734200, for the treatment of type 2 diabetes, is a significant area of research (Ammirati et al., 2009).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3-bromophenyl)-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClN3O2/c16-11-3-1-2-10(6-11)14(21)20-5-4-13(9-20)22-15-18-7-12(17)8-19-15/h1-3,6-8,13H,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSCDLHZROBDRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether](/img/structure/B3013776.png)
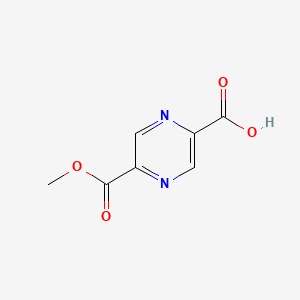
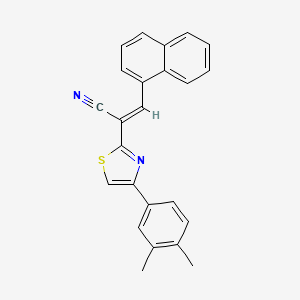
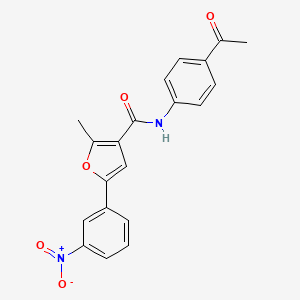
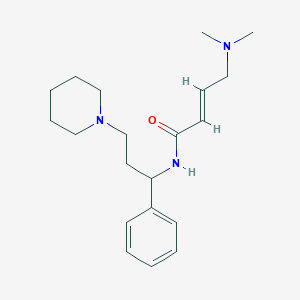
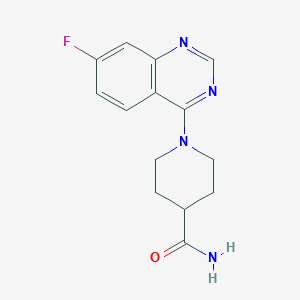
![ethyl 2-({[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![(4-(4-butylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B3013788.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B3013790.png)
![1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B3013791.png)
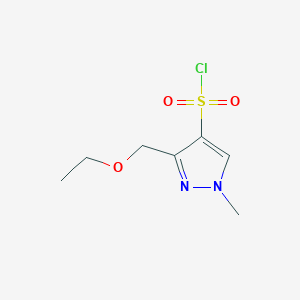
![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B3013796.png)
![Ethyl 3-[(2-thienylmethyl)amino]propanoate](/img/structure/B3013798.png)